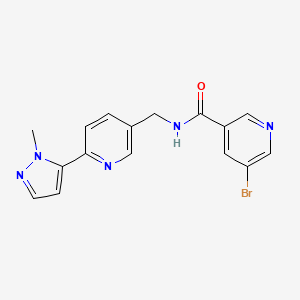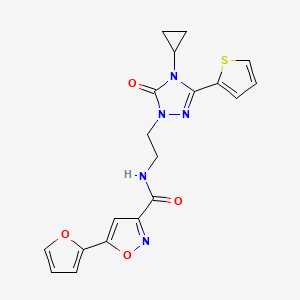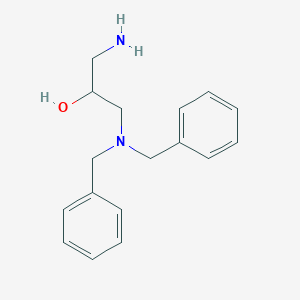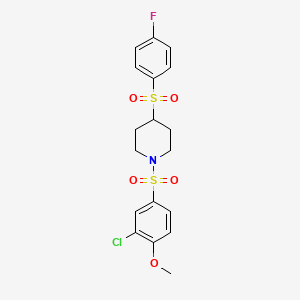
5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzyme NAD+. Nicotinamide derivatives are of significant interest in medicinal chemistry due to their role in various biological processes and potential therapeutic applications.
Synthesis Analysis
The synthesis of related bromo-nicotinamide derivatives involves systematic approaches that may include condensation reactions, as seen in the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives . These processes often involve the use of molecular iodine in water and subsequent alkylation reactions. Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of bromo-nicotinamide derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography . These compounds often crystallize as nearly planar molecules, which is a common feature that can influence their biological activity. Intermolecular hydrogen bonding is also a key structural aspect that can affect the stability and reactivity of these molecules .
Chemical Reactions Analysis
Bromo-nicotinamide derivatives can participate in various chemical reactions, including enzymatic inhibition. For instance, analogues of nicotinamide have been shown to inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in the biosynthesis of NAD+ . The presence of a bromo group on the pyridine ring can also facilitate further chemical modifications, such as Suzuki coupling reactions, which are commonly used in the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nicotinamide derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can increase the molecular weight and affect the lipophilicity of the compound. These properties are crucial for determining the compound's solubility, stability, and its interaction with biological targets. The intermolecular contacts and the planarity of the molecules can also play a role in their biological activity, as seen in the case of compounds with herbicidal, pesticidal, or fungicidal properties .
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of nicotinamide derivatives, including those with modifications on the pyridine and pyrazole rings, have been a focus of research due to their potential biological activities. For instance, studies on the synthesis of nicotinamide C-nucleosides and their derivatives highlight the versatility of these compounds in chemical synthesis and their importance in medicinal chemistry (Kabat, Pankiewicz, & Watanabe, 1987).
Biological Activities
- Nicotinamide derivatives have been explored for their antimicrobial, antiviral, and anticancer properties. Research into fused pyrazoles and their derivatives, for instance, has shown promising results in screening for antimicrobial and antiviral activities (Joshi, Sain, Thadhaney, Ojha, Hussain, & Talesara, 2010).
Chemical Properties and Applications
- The study of the coordination chemistry of nicotinamide and its derivatives with metals has provided insights into their potential applications in materials science and catalysis. For example, research on the complexes of mercury(II) with nicotinamide showcases the chemical properties and potential applications of these compounds in creating new materials with specific functionalities (Ahuja, Singh, & Rai, 1975).
Drug Discovery and Development
- Nicotinamide derivatives have been identified as potential inhibitors of enzymes such as Nicotinamide N-Methyltransferase (NNMT), which plays a role in various human diseases. The discovery of bisubstrate NNMT inhibitors underscores the importance of these compounds in drug discovery and development (Babault, Allali-Hassani, Li, Fan, Yue, Ju, Liu, Vedadi, Liu, & Jin, 2018).
properties
IUPAC Name |
5-bromo-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-15(4-5-21-22)14-3-2-11(7-19-14)8-20-16(23)12-6-13(17)10-18-9-12/h2-7,9-10H,8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDADZZCQHPWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2533219.png)
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2533220.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2533223.png)
![[2-[(2-Chloro-6-fluorophenyl)methylthio]-4,5-dihydroimidazol-1-yl]-(2-furanyl)methanone](/img/structure/B2533224.png)
![2-[(5-Methylpyridin-2-yl)oxy]ethanol](/img/structure/B2533225.png)
![4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2533228.png)
![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)
![2-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2533235.png)


